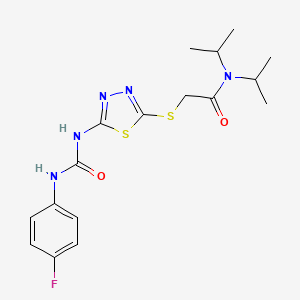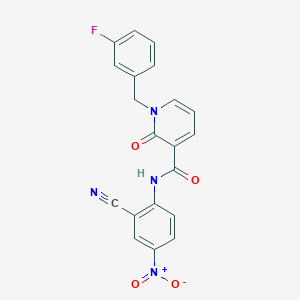![molecular formula C21H27N5O2 B11241955 2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine](/img/structure/B11241955.png)
2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Methoxybenzoyl)piperazin-1-YL]-4-methyl-6-(pyrrolidin-1-YL)pyrimidine: MPMP , is a chemical compound with potential therapeutic applications. Let’s explore its properties and uses.
準備方法
Synthetic Routes:: MPMP can be synthesized through various routes. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with 2-methoxybenzoyl chloride, followed by cyclization with piperazine. The synthetic steps include:
Chlorination: 2-methyl-4,6-dichloropyrimidine reacts with thionyl chloride or phosphorus oxychloride to form the corresponding chlorinated intermediate.
Acylation: The chlorinated intermediate reacts with 2-methoxybenzoyl chloride to introduce the benzoyl group.
Cyclization: Piperazine is added to the reaction mixture, leading to the formation of MPMP.
Industrial Production:: Industrial-scale production typically involves optimization of reaction conditions, purification, and scale-up. Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
化学反応の分析
MPMP undergoes several reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction with hydrogen and a suitable catalyst yields the corresponding piperazine derivative.
Substitution: MPMP can undergo nucleophilic substitution reactions at the piperazine nitrogen.
Major Products: The major products depend on the specific reaction conditions and substituents.
科学的研究の応用
MPMP’s applications span various fields:
Medicine: It may act as an alpha1-adrenergic receptor antagonist, potentially useful in treating conditions like hypertension and cardiac arrhythmias.
Chemistry: MPMP serves as a building block for designing novel compounds.
Biology: Its effects on cellular pathways warrant investigation.
作用機序
MPMP’s mechanism involves binding to alpha1-adrenergic receptors, modulating smooth muscle contraction and neurotransmission. Further studies are needed to elucidate its precise targets and pathways.
類似化合物との比較
MPMP shares structural features with arylpiperazine-based alpha1-adrenergic antagonists like trazodone, naftopidil, and urapidil . Its uniqueness lies in the combination of benzoyl and pyrimidine moieties.
特性
分子式 |
C21H27N5O2 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
(2-methoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H27N5O2/c1-16-15-19(24-9-5-6-10-24)23-21(22-16)26-13-11-25(12-14-26)20(27)17-7-3-4-8-18(17)28-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |
InChIキー |
QYVWVFZEHLVNRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B11241874.png)

![N-(2-fluorophenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11241890.png)
![N-(4-acetamidophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B11241905.png)
![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11241911.png)
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11241915.png)
![N-(2,3-dimethylphenyl)-3-[3-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11241920.png)
![2-{[5-(4-fluorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B11241922.png)
![3-ethyl-N-(thiophen-2-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11241930.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B11241940.png)
![2-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11241949.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B11241962.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-3-carboxamide](/img/structure/B11241968.png)
